molecular formula C12H19NO5S B602950 [(3,4-Dimethoxyphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine CAS No. 1156312-64-9

[(3,4-Dimethoxyphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine

Cat. No.: B602950
CAS No.: 1156312-64-9
M. Wt: 289.35g/mol
InChI Key: GCHBMZSWEKZKKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(3,4-Dimethoxyphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine is a chemical compound with the molecular formula C12H19NO5S and a molecular weight of 289.35 g/mol. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring substituted with two methoxy groups and a hydroxymethylpropyl chain.

Preparation Methods

The synthesis of [(3,4-Dimethoxyphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine typically involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with 1-(hydroxymethyl)propylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

[(3,4-Dimethoxyphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

[(3,4-Dimethoxyphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is utilized in the development of new materials and as a precursor in the manufacture of pharmaceuticals.

Mechanism of Action

The mechanism of action of [(3,4-Dimethoxyphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The methoxy groups and the hydroxymethylpropyl chain contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

[(3,4-Dimethoxyphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine can be compared with other sulfonamide derivatives, such as:

    N-[1-(hydroxymethyl)propyl]-3,4-dimethoxybenzamide: Similar structure but with an amide group instead of a sulfonamide group.

    N-[1-(hydroxymethyl)propyl]-N’-(3-methoxyphenyl)ethanediamide: Contains an ethanediamide moiety and a methoxyphenyl group.

    2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-[(1S)-1-(hydroxymethyl)propyl]acetamide: Features a benzoylindole structure with a hydroxymethylpropyl chain.

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

1156312-64-9

Molecular Formula

C12H19NO5S

Molecular Weight

289.35g/mol

IUPAC Name

N-(1-hydroxybutan-2-yl)-3,4-dimethoxybenzenesulfonamide

InChI

InChI=1S/C12H19NO5S/c1-4-9(8-14)13-19(15,16)10-5-6-11(17-2)12(7-10)18-3/h5-7,9,13-14H,4,8H2,1-3H3

InChI Key

GCHBMZSWEKZKKZ-UHFFFAOYSA-N

SMILES

CCC(CO)NS(=O)(=O)C1=CC(=C(C=C1)OC)OC

Origin of Product

United States

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